Cas no 21397-11-5 (2-Fluoro-3-nitroaniline)
2-Fluoro-3-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-nitroaniline
- Benzenamine,2-fluoro-3-nitro-
- 2-Fluor-3-nitroanilin
- 2-fluoro-3-nitrobenzenamine
- aminofluoronitrobenzene
- Benzenamine,2-fluoro-3-nitro
- EINECS 244-367-7
- fluoronitroaniline
- Boronicacid, B-[3-(acetylamino)phenyl]-
- CL8981
- MFCD11046757
- 5PQS6K834H
- DTXSID40175660
- 21397-11-5
- SB76307
- UNII-5PQS6K834H
- AKOS006238805
- SCHEMBL214194
- Benzenamine, 2-fluoro-3-nitro-
- NS00049763
- ANILINE, 2-FLUORO-3-NITRO-
- AS-46161
- NGFSHIJLJGVNTO-UHFFFAOYSA-N
- DTXCID3098151
-
- MDL: MFCD11046757
- Inchi: 1S/C6H5FN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
- InChI Key: NGFSHIJLJGVNTO-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1[N+](=O)[O-])N
Computed Properties
- Exact Mass: 156.03400
- Monoisotopic Mass: 156.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 71.8A^2
Experimental Properties
- Density: 1.448
- Boiling Point: 305.7°Cat760mmHg
- Flash Point: 138.7°C
- Refractive Index: 1.603
- PSA: 71.84000
- LogP: 2.42050
2-Fluoro-3-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F402445-10mg |
2-Fluoro-3-nitroaniline |
21397-11-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402445-50mg |
2-Fluoro-3-nitroaniline |
21397-11-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F402445-100mg |
2-Fluoro-3-nitroaniline |
21397-11-5 | 100mg |
$ 115.00 | 2022-06-05 | ||
| Apollo Scientific | PC501674-250mg |
2-Fluoro-3-nitroaniline |
21397-11-5 | 250mg |
£48.00 | 2025-02-21 | ||
| Apollo Scientific | PC501674-1g |
2-Fluoro-3-nitroaniline |
21397-11-5 | 1g |
£78.00 | 2025-02-21 | ||
| Apollo Scientific | PC501674-5g |
2-Fluoro-3-nitroaniline |
21397-11-5 | 5g |
£216.00 | 2025-02-21 | ||
| abcr | AB448252-250 mg |
2-Fluoro-3-nitroaniline; 95% |
21397-11-5 | 250mg |
€175.60 | 2023-04-22 | ||
| abcr | AB448252-1 g |
2-Fluoro-3-nitroaniline; 95% |
21397-11-5 | 1g |
€362.60 | 2023-04-22 | ||
| abcr | AB448252-5 g |
2-Fluoro-3-nitroaniline; 95% |
21397-11-5 | 5g |
€995.90 | 2023-04-22 | ||
| eNovation Chemicals LLC | Y1211950-5g |
2-Fluoro-3-nitrobenzenamine |
21397-11-5 | 95% | 5g |
$750 | 2024-07-23 |
2-Fluoro-3-nitroaniline Suppliers
2-Fluoro-3-nitroaniline Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-Fluoro-3-nitroaniline
Recent Advances in the Application of 2-Fluoro-3-nitroaniline (CAS: 21397-11-5) in Chemical Biology and Pharmaceutical Research
2-Fluoro-3-nitroaniline (CAS: 21397-11-5) is a fluorinated nitroaniline derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. Recent studies have explored its applications in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Fluoro-3-nitroaniline as a key intermediate in the synthesis of selective JAK3 inhibitors. The fluorine atom at the 2-position was found to enhance binding affinity through halogen bonding interactions with the kinase's hinge region, while the nitro group facilitated subsequent functionalization via reduction and cross-coupling reactions. The resulting inhibitors showed nanomolar potency against JAK3 with >100-fold selectivity over other JAK isoforms, suggesting potential for treating autoimmune disorders.
In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 21397-11-5 exhibited potent activity against drug-resistant Mycobacterium tuberculosis. The electron-withdrawing effects of both the fluorine and nitro groups were crucial for maintaining compound stability under physiological conditions while enabling targeted interactions with the mycobacterial enoyl-ACP reductase (InhA) enzyme. Structure-activity relationship studies revealed that modifications at the amino group led to compounds with MIC values as low as 0.5 μg/mL against MDR-TB strains.
From a synthetic chemistry perspective, advances in continuous flow technology have improved the safety and scalability of 2-Fluoro-3-nitroaniline production. A 2024 Organic Process Research & Development paper detailed a novel continuous nitration-fluorination sequence that reduced hazardous intermediate accumulation and improved yield to 78% compared to traditional batch methods (52%). This technological advancement addresses previous challenges in large-scale production of this thermally sensitive compound.
Emerging applications in chemical biology include the use of 21397-11-5 as a precursor for fluorescent probes. Researchers at ETH Zurich developed a nitroreductase-activated probe system where enzymatic reduction of the nitro group triggers fluorescence. This system achieved 98% tumor-to-background ratio in murine models, demonstrating potential for intraoperative cancer imaging. The fluorine atom's presence was critical for maintaining probe stability in vivo while allowing efficient enzymatic activation.
Safety and toxicological assessments have also progressed, with recent OECD guideline-compliant studies showing that 2-Fluoro-3-nitroaniline has moderate acute toxicity (oral LD50 = 320 mg/kg in rats) but shows no evidence of genotoxicity in Ames tests. Proper handling procedures should still be maintained due to potential skin sensitization, as indicated by positive results in the local lymph node assay (LLNA).
Future research directions highlighted in a 2024 review in Chemical Society Reviews suggest exploring 21397-11-5's potential in PROTAC design (utilizing the nitro group for linker attachment) and as a building block for covalent inhibitors (via the reactive aniline nitrogen). The compound's unique electronic properties, conferred by the ortho-fluoro and nitro substituents, continue to make it a valuable scaffold for medicinal chemistry innovation.
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